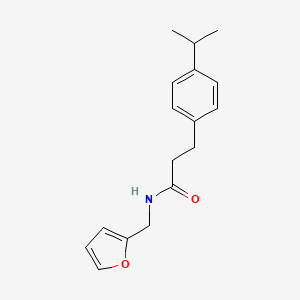
3-ethyl-5-(4-hydroxy-3-iodobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-5-(4-hydroxy-3-iodobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C12H10INO2S2 and its molecular weight is 391.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.91977 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antibacterial Applications
- A variety of thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds exhibit good to moderate activity against both gram-positive and gram-negative bacteria, with some showing comparable or superior activity to standard drugs like Ampicillin and Ciprofloxacin (Pansare & Shinde, 2015). Further research into 5-(arylidene)-3-(4-methylcoumarin-7-yloxyacetyl-amino)-2-thioxo-1,3-thiazolidin-4-one analogs has revealed their potential as effective antibacterial agents against several bacterial strains (Nguyễn Tiến Công et al., 2014).
Antitumor and Anti-inflammatory Activities
- Research has identified compounds within the thiazolidinone family that exhibit promising antitumor and anti-inflammatory activities. For instance, certain derivatives have been found to surpass known drugs in their effectiveness, highlighting the potential of thiazolidinone compounds in developing new therapeutic agents (V. Horishny et al., 2020).
Herbicidal Activity
- Novel 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters have been synthesized and shown to exhibit good herbicidal activity against a range of plants, including Zea mays, Triticum aestivum, and Arabidopsis thaliana, suggesting their potential use in agricultural applications (Jintao Han et al., 2011).
Synthesis and Molecular Structure Investigation
- Studies have also focused on the synthesis and molecular structure investigation of thiazolidinone derivatives, including X-ray diffraction and DFT studies, which are crucial for understanding the interaction mechanisms and optimizing the biological activities of these compounds (N. Benhalima et al., 2011).
Propiedades
IUPAC Name |
(5Z)-3-ethyl-5-[(4-hydroxy-3-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INO2S2/c1-2-14-11(16)10(18-12(14)17)6-7-3-4-9(15)8(13)5-7/h3-6,15H,2H2,1H3/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSVOPIGRHEDAH-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)O)I)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C=C2)O)I)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,7aS)-2-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4631974.png)
![4-[(5-methyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B4631982.png)
![N-(4-fluorophenyl)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4631984.png)

![N-(4-acetylphenyl)-2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4631992.png)

![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4632018.png)
![3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4632025.png)
![N-(4-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B4632030.png)
![methyl 5-[(diethylamino)carbonyl]-2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4632040.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-4-pyridinylacetamide](/img/structure/B4632043.png)


